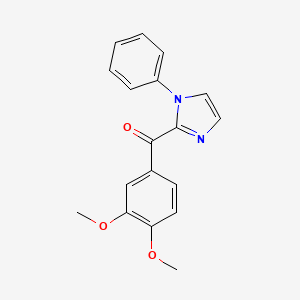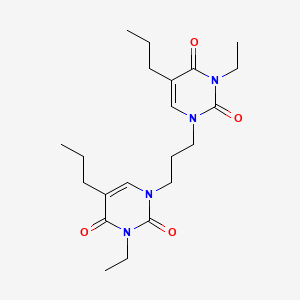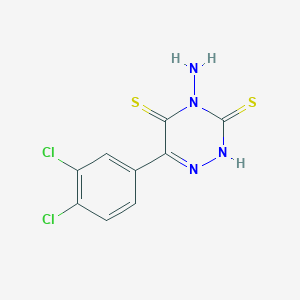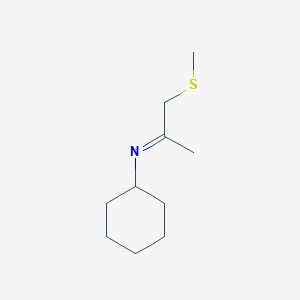![molecular formula C26H21BrS B14575513 Benzene, 1-[[(4-bromophenyl)diphenylmethyl]thio]-2-methyl- CAS No. 61151-49-3](/img/structure/B14575513.png)
Benzene, 1-[[(4-bromophenyl)diphenylmethyl]thio]-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[[(4-bromophenyl)diphenylmethyl]thio]-2-methyl- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a 4-bromophenyl group, a diphenylmethylthio group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[[(4-bromophenyl)diphenylmethyl]thio]-2-methyl- typically involves the following steps:
Formation of the 4-bromophenyl group: This can be achieved by bromination of phenyl compounds using bromine in the presence of a catalyst such as iron or aluminum bromide.
Introduction of the diphenylmethylthio group: This step involves the reaction of diphenylmethanol with thiol compounds under acidic conditions to form the diphenylmethylthio group.
Substitution on the benzene ring: The final step involves the substitution of the benzene ring with the 4-bromophenyl and diphenylmethylthio groups, which can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and thiolation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid, and sulfonation using sulfur trioxide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Benzene, 1-[[(4-bromophenyl)diphenylmethyl]thio]-2-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Benzene, 1-[[(4-bromophenyl)diphenylmethyl]thio]-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic and nucleophilic reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.
Comparison with Similar Compounds
- Benzene, 1-bromo-4-phenoxy-
- Benzene, 1,4-dibromo-
- Benzene, 1,1’-(bromomethylene)bis-
Comparison: Benzene, 1-[[(4-bromophenyl)diphenylmethyl]thio]-2-methyl- is unique due to the presence of the diphenylmethylthio group, which imparts distinct chemical and physical properties
Properties
CAS No. |
61151-49-3 |
|---|---|
Molecular Formula |
C26H21BrS |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
1-bromo-4-[(2-methylphenyl)sulfanyl-diphenylmethyl]benzene |
InChI |
InChI=1S/C26H21BrS/c1-20-10-8-9-15-25(20)28-26(21-11-4-2-5-12-21,22-13-6-3-7-14-22)23-16-18-24(27)19-17-23/h2-19H,1H3 |
InChI Key |
GETIVXANRQIQEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenoxy-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14575439.png)
![(6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,6]naphthyridine](/img/structure/B14575445.png)

![7,8-Dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14575466.png)
![2-Methyl-2-(4-methylphenyl)-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14575481.png)

![(3S,4R)-3-(Prop-1-en-2-yl)-4-[(trimethylsilyl)oxy]cyclohexan-1-one](/img/structure/B14575491.png)


![3-Butyn-2-one, 4-[1-(1-ethoxyethoxy)cyclohexyl]-](/img/structure/B14575522.png)


![(E)-1-[5-Nitro-2-(piperidin-1-yl)phenyl]-N-phenylmethanimine](/img/structure/B14575554.png)

